Thiazolo[4,5-h]isoquinolin-2-amine
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Overview
Description
Thiazolo[4,5-h]isoquinolin-2-amine is a compound that belongs to the class of thiazoloisoquinolines, which are heterocyclic compounds containing a thiazole ring fused to an isoquinoline moiety. These compounds have been of interest due to their potential pharmacological properties, including antimicrobial and anticancer activities .
Synthesis Analysis
The synthesis of thiazoloisoquinolines typically involves the cyclization of aminoisoquinoline derivatives with thiocyanate and halogens, followed by a series of reactions including Sandmeyer and reduction reactions to yield the desired thiazoloisoquinoline . For example, thiazolo[4,5-h]isoquinoline was synthesized from 7-aminoisoquinoline through a multi-step process involving thiocyanate and bromine, cyclization, and reduction . Additionally, various derivatives of thiazoloisoquinolines have been synthesized to explore their antimicrobial properties .
Molecular Structure Analysis
The molecular structure of thiazoloisoquinolines is characterized by the presence of a thiazole ring fused to an isoquinoline system. The structure and conformation of these compounds have been studied using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . The thiazolinone ring can adopt different conformations, such as envelope or half-chair, depending on the specific substituents and the stereochemistry at the sulfur atom .
Chemical Reactions Analysis
Thiazoloisoquinolines can undergo various chemical reactions, including methylation, which can occur at different positions on the molecule depending on the specific structure of the compound . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the sites of substitution and the overall chemical behavior of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazoloisoquinolines, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can significantly alter these properties. The spectral characteristics of these compounds, including IR, NMR, and MS, provide insights into their structural features and can be used to confirm the identity and purity of the synthesized compounds . The antimicrobial and anticancer activities of these compounds suggest that they may interact with biological targets in specific ways, which could be related to their physical and chemical properties .
Scientific Research Applications
Synthesis and Structural Studies
Thiazolo[4,5-h]isoquinolin-2-amine derivatives have been synthesized through various methods, emphasizing the importance of reaction mediums in organic synthesis and pharmaceutical research. The synthesis processes often involve reactions under different conditions to explore cost-effective and environmentally friendly approaches. These compounds' structures are determined using spectroscopic methods and elemental analysis, demonstrating their potential for further pharmacological study (Berber, 2022).
Biological Activity and Potential as Inhibitors
Novel syntheses of thiazolo-fused heterocycles, including thiazolo[4,5-f]isoquinolines, have shown moderate activities as inhibitors of COX-1 and COX-2, indicating potential pharmacological applications (Chakrabarty et al., 2010). Additionally, compounds incorporating thiazolo and isoquinolinone frameworks have been synthesized, demonstrating their versatility in creating kinase inhibitors (Snow et al., 2002).
Antimicrobial and Anticancer Properties
Derivatives of Thiazolo[4,5-h]isoquinolin-2-amine have also been evaluated for their antimicrobial activities. Compounds synthesized from thiourea derivative and monochloroacetic acid showed promising antimicrobial properties, providing a basis for the development of new antimicrobial agents (Abdel-Mohsen, 2003). Furthermore, studies have developed methods for the synthesis of heterosystems with potential antitumor and anticonvulsant properties, highlighting the therapeutic potential of these compounds (Paronikyan et al., 2009).
Fluorescence and Structural Analysis
Thiazolo-fused heterocycles exhibit fluorescence properties, making them of interest for applications requiring fluorescent molecules. Synthesis techniques have been developed to generate these compounds efficiently, potentially useful in various scientific and technological fields (Kumar & Ila, 2022).
Safety And Hazards
properties
IUPAC Name |
[1,3]thiazolo[4,5-h]isoquinolin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c11-10-13-8-2-1-6-3-4-12-5-7(6)9(8)14-10/h1-5H,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFPYNYOEBBXAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CN=C3)SC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562698 |
Source
|
Record name | [1,3]Thiazolo[4,5-h]isoquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolo[4,5-h]isoquinolin-2-amine | |
CAS RN |
35317-80-7 |
Source
|
Record name | [1,3]Thiazolo[4,5-h]isoquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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